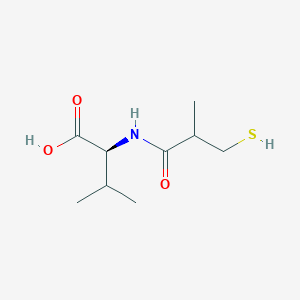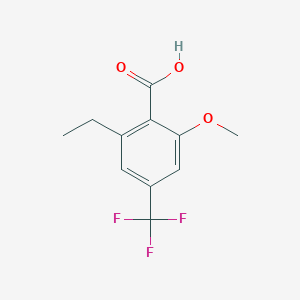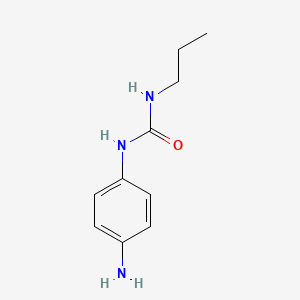
1-(1-benzhydrylazetidin-3-yl)-1H-imidazole
描述
1-(1-benzhydrylazetidin-3-yl)-1H-imidazole is a complex organic compound that features both an azetidine and an imidazole ring. The presence of these two functional groups makes it a molecule of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-benzhydrylazetidin-3-yl)-1H-imidazole typically involves multiple steps. One common method starts with the preparation of 1-(Diphenylmethyl)-3-azetidinyl methanesulfonate. This is achieved by reacting 1-benzhydrylazetidin-3-ol with methanesulfonyl chloride in the presence of triethylamine and acetonitrile at low temperatures . The resulting intermediate is then subjected to further reactions to introduce the imidazole ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of scaling up laboratory procedures to industrial scales would apply, including optimization of reaction conditions, purification processes, and ensuring safety and environmental compliance.
化学反应分析
Types of Reactions
1-(1-benzhydrylazetidin-3-yl)-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The azetidine ring can be oxidized under specific conditions.
Reduction: The imidazole ring can be reduced to form different derivatives.
Substitution: Both the azetidine and imidazole rings can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azetidine ring may yield azetidinones, while substitution reactions can introduce various functional groups into the molecule.
科学研究应用
1-(1-benzhydrylazetidin-3-yl)-1H-imidazole has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 1-(1-benzhydrylazetidin-3-yl)-1H-imidazole is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its azetidine and imidazole rings. These interactions can modulate various biochemical pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
1-(Diphenylmethyl)-3-azetidinyl methanesulfonate: A precursor in the synthesis of 1-(1-benzhydrylazetidin-3-yl)-1H-imidazole.
1-(1-Benzhydrylazetidin-3-yl)pyrrolidine: Another compound featuring an azetidine ring.
Uniqueness
This compound is unique due to the combination of its azetidine and imidazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile molecule for various applications in research and industry.
属性
CAS 编号 |
153836-43-2 |
|---|---|
分子式 |
C19H19N3 |
分子量 |
289.4 g/mol |
IUPAC 名称 |
1-(1-benzhydrylazetidin-3-yl)imidazole |
InChI |
InChI=1S/C19H19N3/c1-3-7-16(8-4-1)19(17-9-5-2-6-10-17)22-13-18(14-22)21-12-11-20-15-21/h1-12,15,18-19H,13-14H2 |
InChI 键 |
HJNMURUFTHCDES-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN1C(C2=CC=CC=C2)C3=CC=CC=C3)N4C=CN=C4 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details










体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{2-[(Oxiran-2-yl)methoxy]phenyl}-1H-pyrrole](/img/structure/B8548104.png)







![2-({2-[2-(5-Nitrofuran-2-yl)ethenyl]quinazolin-4-yl}amino)phenol](/img/structure/B8548168.png)
![N-(4-Chlorophenyl)-4-[(dimethylsulfamoyl)amino]benzamide](/img/structure/B8548177.png)



